molecular formula C16H22N2O3S B4282857 1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline

1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline

Cat. No.: B4282857
M. Wt: 322.4 g/mol
InChI Key: JZEMXVVNEIVBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential in cancer treatment. The compound was first synthesized by Pfizer in 1998 and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, Sunitinib has been the subject of numerous studies and clinical trials, exploring its potential in various cancer types and other diseases.

Mechanism of Action

1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline exerts its anti-cancer effects by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in signaling pathways that promote tumor growth and angiogenesis. By blocking these signaling pathways, this compound can inhibit tumor cell proliferation, induce apoptosis, and reduce tumor vascularization. In addition, this compound has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells, which can also contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and modulation of immune function. In preclinical studies, this compound has been shown to reduce tumor growth and metastasis in a variety of cancer types, including renal cell carcinoma, gastrointestinal stromal tumors, and breast cancer. In addition, this compound has been shown to have potential in the treatment of other diseases, such as Alzheimer's disease, where it has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline has several advantages as a research tool, including its potent and selective inhibition of multiple receptor tyrosine kinases, its well-characterized mechanism of action, and its established clinical use in cancer treatment. However, there are also some limitations to its use in lab experiments, including its high cost, its potential for off-target effects, and the need for careful control of dosing and administration to avoid toxicity.

Future Directions

Despite its promising potential as a cancer treatment and research tool, there are still many unanswered questions about the use of 1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline. Future research directions could include investigating its potential in combination with other cancer therapies, exploring its use in other diseases beyond cancer, and developing new formulations or delivery methods to improve its efficacy and reduce toxicity. In addition, further studies could be conducted to better understand the mechanisms of this compound's immunomodulatory effects and its potential for use in immunotherapy approaches to cancer treatment.

Scientific Research Applications

1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline is a potent inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play important roles in tumor growth, angiogenesis, and metastasis, making this compound a promising candidate for cancer treatment. In addition, this compound has also been studied for its potential in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

IUPAC Name

1-[5-(3-methylpiperidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-4-3-8-17(11-12)22(20,21)15-5-6-16-14(10-15)7-9-18(16)13(2)19/h5-6,10,12H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEMXVVNEIVBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.